

AX-15836: A Technical Guide to its Selectivity Profile Over BRD4

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of **AX-15836**, a potent and highly specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The document focuses on its selectivity over the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4. This guide includes quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

AX-15836 is a potent and selective inhibitor of ERK5 with an IC50 of 8 nM.[1] It was developed to overcome the off-target effects observed with previous generations of ERK5 inhibitors, such as XMD8-92. These earlier compounds exhibited anti-inflammatory and anti-proliferative activities that were later attributed to their unintended inhibition of bromodomain-containing proteins, notably BRD4.[2][3][4] **AX-15836**, through its high specificity for ERK5, serves as a critical tool for elucidating the true kinase-dependent functions of ERK5. It has been demonstrated that the anti-inflammatory and anti-proliferative effects are not mediated by ERK5 kinase activity, as **AX-15836** does not exhibit these effects.[2][4]

Selectivity Profile of AX-15836

AX-15836 demonstrates exceptional selectivity for ERK5 over other kinases and, critically, over bromodomains. The compound shows over 1,000-fold selectivity for ERK5 when screened



against a panel of more than 200 kinases.[1] Its selectivity over BRD4 is a key feature, distinguishing it from less specific inhibitors.

Target	Assay Type	Quantitative Metric	Value	Reference
ERK5	KiNativ	IC50	8 nM	[1]
BRD4	Binding Assay	Kd	3,600 nM	[1]
BRD4(1)	AlphaScreen	Kd	>1 μM	[5]

Mechanism of Action

Interestingly, while **AX-15836** is a potent inhibitor of ERK5's kinase activity, it paradoxically leads to the activation of ERK5's transcriptional functions. This occurs because the binding of **AX-15836** to the ERK5 kinase domain induces a conformational change that promotes the nuclear translocation of ERK5. Once in the nucleus, the C-terminal transactivation domain of ERK5 can upregulate the expression of its target genes, such as those regulated by the MEF2 transcription factor family.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **AX-15836**'s selectivity and mechanism of action.

Kinase Inhibition Assay (KiNativ™)

The KiNativ[™] platform is utilized for determining the in situ and in vitro potency and selectivity of kinase inhibitors. This method measures the binding of an ATP- or ADP-biotin probe to the active sites of endogenous kinases in a cell lysate.

Protocol:

 Lysate Preparation: Cells of interest (e.g., A375 cells) are lysed by sonication in a specified lysis buffer. The lysate is cleared by centrifugation, and the supernatant is subjected to gel filtration into a kinase reaction buffer containing 20 mM MnCl2. The final protein concentration is adjusted to 10 mg/mL.



- Inhibitor Incubation: Test compounds, including AX-15836, are serially diluted in DMSO and added to the cell lysate. A DMSO-only control is also prepared. The mixture is incubated for 15 minutes to allow for inhibitor binding to the target kinases.
- Probe Labeling: A desthiobiotin-ATP acyl-phosphate probe is added to a final concentration of 5 μ M and incubated for 10 minutes. The probe covalently labels the ATP-binding site of active kinases that are not occupied by the inhibitor.
- Sample Preparation for Mass Spectrometry: The reaction is quenched, and the proteins are denatured and reduced. The sample is then alkylated and subjected to tryptic digestion.
- Enrichment and Analysis: The resulting probe-labeled peptides are enriched using streptavidin affinity chromatography. The enriched peptides are then analyzed by targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinase active-site peptides. The IC50 values are determined by measuring the displacement of the probe by the inhibitor across a range of concentrations.

BRD4 Bromodomain Binding Assay (AlphaScreen™)

The AlphaScreen[™] (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to measure biomolecular interactions, in this case, the binding of **AX-15836** to the first bromodomain of BRD4 (BRD4(1)).

Protocol:

- Reagent Preparation: All reagents, including His6-tagged BRD4(1), a biotinylated tetraacetylated histone H4 peptide ligand, and the test compound (**AX-15836**), are diluted in an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
- Reaction Mixture: The His6-tagged BRD4(1) protein is mixed with the biotinylated histone H4
 peptide in the wells of a 384-well microplate. AX-15836 is added in a serial dilution to
 determine its IC50.
- Bead Addition: Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads are added to the reaction mixture. The Donor beads bind to the biotinylated histone peptide, and the Acceptor beads bind to the His6-tagged BRD4(1).



- Incubation: The plate is incubated in the dark at room temperature to allow the binding interactions and the proximity of the beads to reach equilibrium.
- Signal Detection: The plate is read in an AlphaScreen-compatible reader. Upon laser excitation at 680 nm, the Donor beads produce singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Competitive inhibitors like AX-15836 disrupt the interaction between BRD4(1) and the histone peptide, separating the beads and causing a decrease in the AlphaScreen signal. The Kd is calculated from the IC50 values.

Cellular ERK5 Autophosphorylation Assay (Western Blot)

This assay is used to confirm the engagement of **AX-15836** with its intracellular target, ERK5, by assessing the inhibition of growth factor-induced ERK5 autophosphorylation.

Protocol:

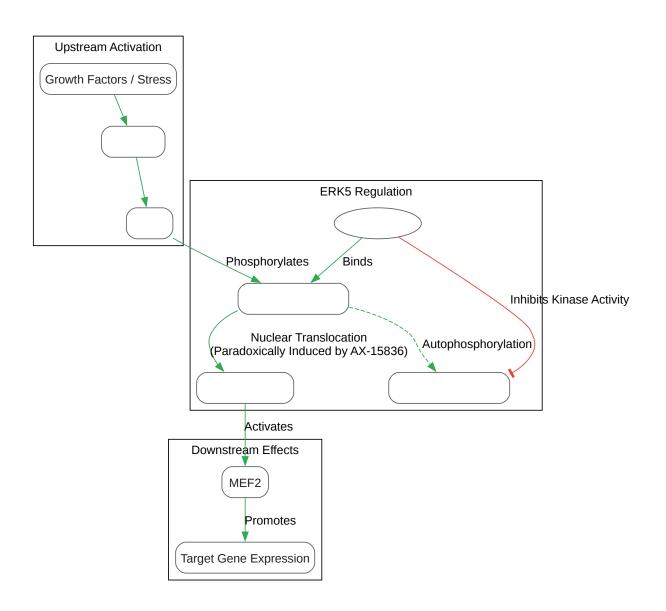
- Cell Culture and Treatment: HeLa cells are cultured to sub-confluency and then serumstarved to reduce basal kinase activity. The cells are pre-incubated with **AX-15836** at various concentrations (e.g., 2 μM) or a vehicle control (DMSO) for a specified time.
- Stimulation: The cells are then stimulated with a growth factor, such as Epidermal Growth Factor (EGF), to induce the activation and subsequent autophosphorylation of ERK5.
- Cell Lysis: Following stimulation, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis. Activated, phosphorylated ERK5 migrates more slowly than the unphosphorylated form. The separated proteins are then transferred to a PVDF membrane.



 Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for total ERK5. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of the phosphorylationinduced band shift indicates the cellular activity of AX-15836.

Visualizations Signaling Pathway of AX-15836 Action



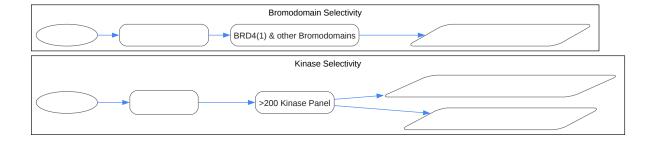


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Caption: Mechanism of **AX-15836** action on the ERK5 signaling pathway.



Experimental Workflow for Selectivity Profiling



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Caption: Workflow for determining the kinase and bromodomain selectivity of **AX-15836**.

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